4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen atoms at positions 1 and 2, an iodine atom at position 4, a methyl group at position 1, and a formyl group at position 5. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of 4-iodo-1-Methyl-1H-pyrazole with formylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes iodination of the pyrazole ring followed by formylation. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at position 4 can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-iodo-1-Methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-iodo-1-Methyl-1H-pyrazole-5-methanol.
Substitution: 4-substituted-1-Methyl-1H-pyrazole-5-carbaldehyde derivatives.
Scientific Research Applications
4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-iodo-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at position 1.
1-Methyl-1H-pyrazole-5-carbaldehyde: Lacks the iodine atom at position 4.
4-bromo-1-Methyl-1H-pyrazole-5-carbaldehyde: Contains a bromine atom instead of iodine at position 4.
Uniqueness
4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the iodine atom and the formyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
4-iodo-2-methylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQOXBFGROQSBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591288 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959986-66-4 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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